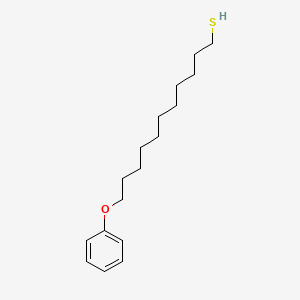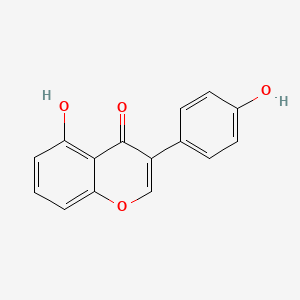
4',5-Dihydroxyisoflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,4’-Dihydroxyisoflavone is a naturally occurring isoflavone, a type of flavonoid, found primarily in soybeans and other legumes. Isoflavones are known for their phytoestrogenic properties, meaning they can mimic estrogen in the body. This compound has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,4’-Dihydroxyisoflavone can be synthesized through various chemical routes. One common method involves the cyclization of chalcones, which are precursors in the biosynthesis of flavonoids. The reaction typically requires acidic or basic conditions and can be catalyzed by enzymes or chemical catalysts .
Industrial Production Methods
Industrial production of 5,4’-Dihydroxyisoflavone often involves the extraction from plant sources, particularly soybeans. Techniques such as ultrasonication extraction, supercritical fluid extraction, and pressurized-liquid extraction are commonly used. These methods ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5,4’-Dihydroxyisoflavone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Halogenation and alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoflavones .
Wissenschaftliche Forschungsanwendungen
5,4’-Dihydroxyisoflavone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and interactions with soil microbes.
Medicine: Investigated for its potential in cancer prevention, cardiovascular health, and bone health due to its phytoestrogenic properties.
Industry: Utilized in the development of nutraceuticals and functional foods
Wirkmechanismus
The mechanism by which 5,4’-Dihydroxyisoflavone exerts its effects involves its interaction with estrogen receptors. It can bind to these receptors and mimic the action of estrogen, leading to various biological effects. Additionally, it influences several signaling pathways, including those involved in antioxidant defense and anti-inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Daidzein (7,4’-Dihydroxyisoflavone): Another isoflavone with similar estrogenic properties.
Genistein (4’,5,7-Trihydroxyisoflavone): Known for its potent anticancer and antioxidant activities.
Biochanin A (5,7-Dihydroxy-4’-methoxyisoflavone): Exhibits anti-inflammatory and anticancer properties
Uniqueness
5,4’-Dihydroxyisoflavone is unique due to its specific hydroxylation pattern, which influences its biological activity and interaction with enzymes and receptors. This distinct structure allows it to have unique effects compared to other isoflavones .
Eigenschaften
CAS-Nummer |
148356-24-5 |
|---|---|
Molekularformel |
C15H10O4 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O4/c16-10-6-4-9(5-7-10)11-8-19-13-3-1-2-12(17)14(13)15(11)18/h1-8,16-17H |
InChI-Schlüssel |
GTKATHVTDOTYMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


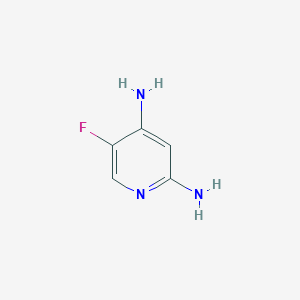
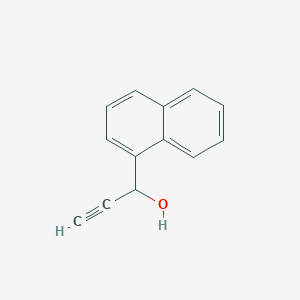
![ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-](/img/structure/B14131724.png)
![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)
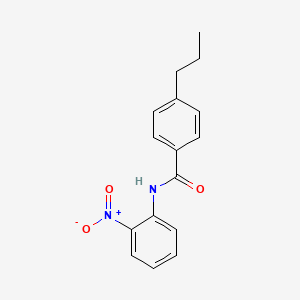
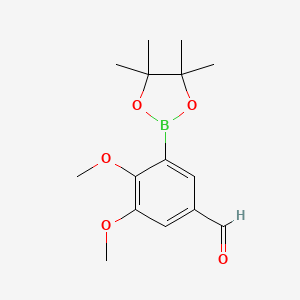
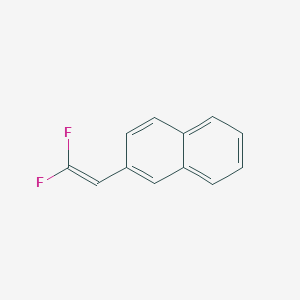
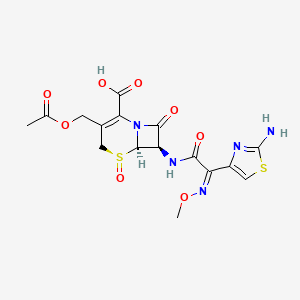
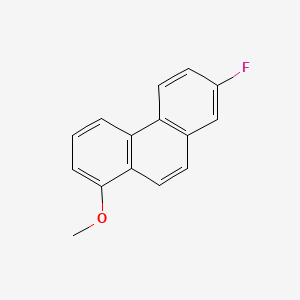
![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
![3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,2-benzothiazin-4-ol 1,1-dioxide](/img/structure/B14131761.png)
![Dimethyl[bis(phenylethynyl)]stannane](/img/structure/B14131766.png)
